
4-(3-(1H-indol-3-yl)ureido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(1H-indol-3-yl)ureido)benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BI-2536, and is a potent inhibitor of polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell division. The compound has been shown to have a range of biochemical and physiological effects, and has been used in numerous laboratory experiments to investigate the role of PLK1 in various cellular processes.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Chemical Synthesis and Characterization : A study detailed the synthesis and characterization of related compounds, highlighting the importance of the indole nucleus in biological activity. These compounds exhibit significant anti-tumor and anti-inflammatory activities, attributed to their interactions with DNA and proteins (Geetha et al., 2019).
Anticancer Activity
- Carbonic Anhydrase IX Inhibitors : Novel ureido benzenesulfonamides incorporating triazine moieties were synthesized and evaluated as potent inhibitors of human carbonic anhydrase IX, a validated drug target for anticancer agents. These compounds showed significant potency, with some exhibiting sub-nanomolar inhibition constants, highlighting their potential in cancer treatment (Lolak et al., 2019).
- Microtubule Disruption : A class of compounds including 1-aryl-3-(2-chloroethyl)ureas demonstrated microtubule disruption through alkylation of beta-tubulin, suggesting a mechanism for cytotoxicity that involves microtubule depolymerization, indicating potential use in cancer therapy (Legault et al., 2000).
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : Several studies focused on the development of ureido-substituted benzenesulfonamides as inhibitors of various human carbonic anhydrases, particularly hCA IX and XII. These enzymes are associated with tumor growth and metastasis, making these compounds promising candidates for the development of new anticancer drugs with potential antimetastatic activity (Pacchiano et al., 2011).
Molecular Design and Optimization
- Structural Optimization for Ebola and Marburg Virus Inhibitors : The design and synthesis of 4-(aminomethyl)benzamides as potent entry inhibitors for Ebola and Marburg viruses highlighted the adaptability of the core structure for targeting viral infections, showing the versatility of the chemical scaffold in addressing different therapeutic targets (Gaisina et al., 2020).
Propriétés
IUPAC Name |
4-(1H-indol-3-ylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-15(21)10-5-7-11(8-6-10)19-16(22)20-14-9-18-13-4-2-1-3-12(13)14/h1-9,18H,(H2,17,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXUIKOOKOQRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

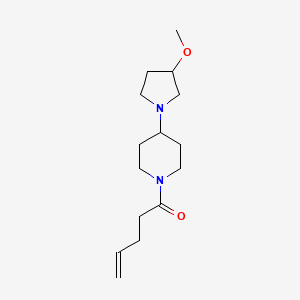
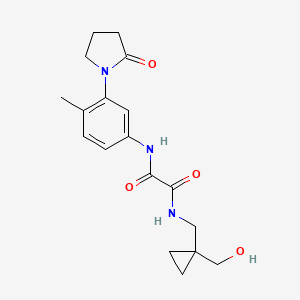
![3-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-N-[2-(4-methylpiperidin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2732963.png)
![N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2732966.png)
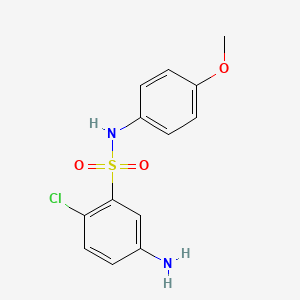
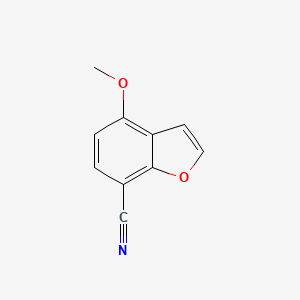
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide hydrochloride](/img/structure/B2732972.png)
![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2732973.png)
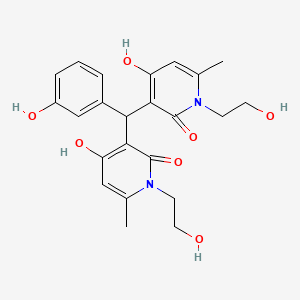

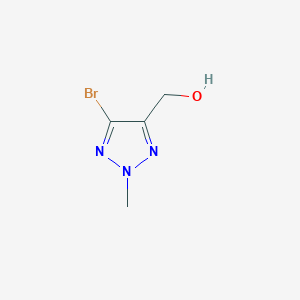
![(E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine](/img/structure/B2732979.png)
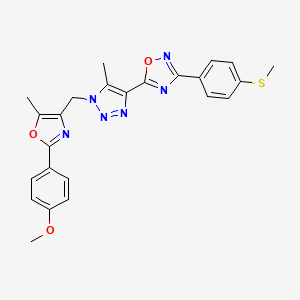
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2732981.png)